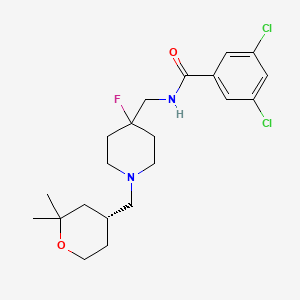![molecular formula C10H12N4O5 B10861145 9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B10861145.png)
9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is a nucleoside analog, which is a structural component of nucleic acids. This compound is also known as guanosine, a purine nucleoside comprising guanine attached to a ribose (ribofuranose) ring via a β-N9-glycosidic bond. Guanosine plays a crucial role in various biological processes, including the synthesis of nucleic acids and cellular signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one typically involves the glycosylation of guanine with a protected ribose derivative. One common method is the Vorbrüggen glycosylation, which uses silylated nucleobases and peracylated sugars in the presence of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) .
Industrial Production Methods
Industrial production of guanosine often involves fermentation processes using microorganisms such as Bacillus subtilis or Corynebacterium ammoniagenes . These microorganisms are genetically engineered to overproduce guanosine, which is then extracted and purified from the culture medium .
Chemical Reactions Analysis
Types of Reactions
9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one: undergoes various chemical reactions, including:
Oxidation: Guanosine can be oxidized to form 8-oxoguanosine, a common oxidative lesion in DNA.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Guanosine can undergo nucleophilic substitution reactions, particularly at the 2-amino group of the guanine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Substitution: Nucleophilic substitution reactions often use reagents such as sodium azide (NaN₃) or ammonia (NH₃) under basic conditions.
Major Products
8-oxoguanosine: Formed through oxidation.
2-amino-substituted derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one: has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of nucleic acid analogs and other biologically active compounds.
Biology: Plays a role in studying DNA and RNA structures and functions.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of 9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one involves its incorporation into nucleic acids. As a nucleoside, it is phosphorylated to form guanosine monophosphate (GMP), which can then be further phosphorylated to guanosine diphosphate (GDP) and guanosine triphosphate (GTP). GTP is essential for various cellular processes, including protein synthesis and signal transduction. Guanosine and its derivatives also interact with specific enzymes and receptors, influencing cellular metabolism and signaling pathways .
Comparison with Similar Compounds
9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one: can be compared with other nucleosides such as adenosine, cytidine, and uridine:
Adenosine: Similar in structure but contains adenine instead of guanine.
Cytidine: Contains cytosine as the nucleobase.
Uridine: Contains uracil as the nucleobase.
Uniqueness
Guanosine is unique due to its specific interactions with enzymes and receptors involved in guanine nucleotide metabolism and signaling. It also forms unique base pairs with cytosine in nucleic acids, contributing to the stability and function of DNA and RNA .
Properties
Molecular Formula |
C10H12N4O5 |
|---|---|
Molecular Weight |
268.23 g/mol |
IUPAC Name |
9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6+,7?,10-/m1/s1 |
InChI Key |
UGQMRVRMYYASKQ-PKJMTWSGSA-N |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3C([C@H]([C@H](O3)CO)O)O |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


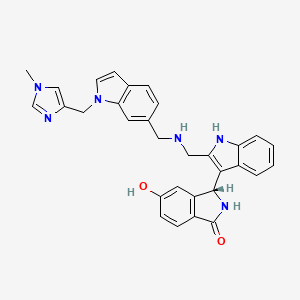
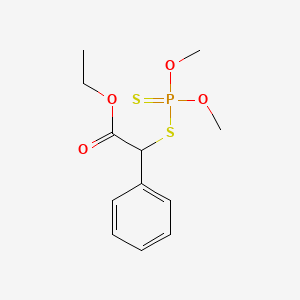
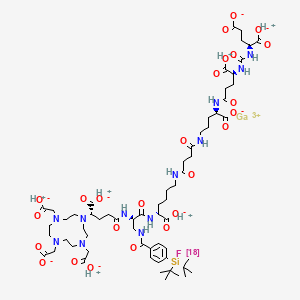
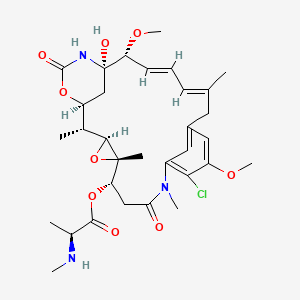
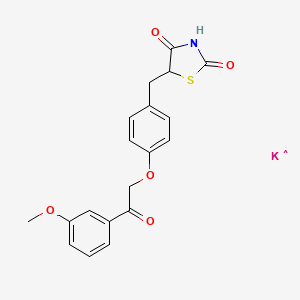

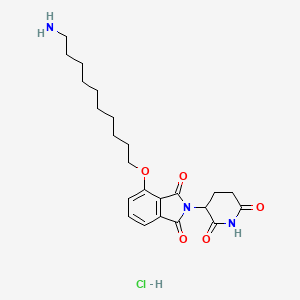
(prop-2-yn-1-yl)amine](/img/structure/B10861134.png)
![(4S,7R,9aS)-8,8-dimethyl-4-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxamide](/img/structure/B10861137.png)
![N-(2,5-Dimethyl-4-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamido)phenyl)-8-oxo-5,6,7,8-tetrahydro-1H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10861142.png)


![4-[[(2S)-1-(1-benzothiophene-3-carbonyl)-2-methylazetidine-2-carbonyl]-[(3-chlorophenyl)methyl]amino]butanoic acid](/img/structure/B10861163.png)
